![molecular formula C18H14BrNO2 B5528986 (NE)-N-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B5528986.png)
(NE)-N-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine
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Overview
Description
(NE)-N-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a bromine atom, a naphthalene ring, and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine typically involves a multi-step process. The initial step often includes the bromination of a naphthalene derivative, followed by the introduction of a methoxy group. The final step involves the formation of the hydroxylamine group through a condensation reaction with an appropriate amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(NE)-N-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (NE)-N-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its structural features allow it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Naphthalene Derivatives: Compounds containing naphthalene rings, used in various chemical syntheses and industrial applications.
Uniqueness
(NE)-N-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the naphthalene ring enhances its potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
(NE)-N-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-16-8-9-18(15(10-16)11-20-21)22-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,21H,12H2/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHRHJHJHGTEPR-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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